![molecular formula C15H17N5O4 B2703934 Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-17-2](/img/structure/B2703934.png)

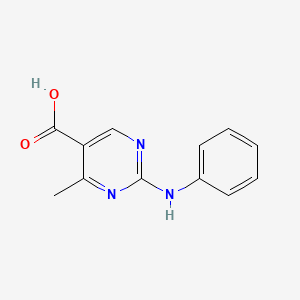

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a chemical compound . It is a derivative of Butamben , which is a type of local anesthetic .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its linear formula . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .科学的研究の応用

Medicinal Chemistry Applications

Pyrimidine derivatives have been extensively studied for their biological activities. For instance, a study on the structure-activity relationship of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor identified potent compounds with anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008). Similarly, research into substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives explored their synthesis and antibacterial activity, demonstrating the antimicrobial potential of pyrimidine analogs (Vijaya Laxmi et al., 2019).

Organic Chemistry Insights

The modification of pyrimidine derivatives to study reaction mechanisms offers valuable insights into organic synthesis. For example, a kinetic study on reactions of 4-nitrophenyl benzoate with pyridines provided insights into the influence of electrophilic centers and substituents on reaction mechanisms, highlighting the versatility of pyrimidine compounds in organic reactions (Um et al., 2006).

Material Science and Pharmacology

Pyrimidine derivatives have also been investigated for their potential in material science and as pharmacological agents. For instance, the synthesis and characterization of organosoluble and light-colored fluorinated polyimides from diamine monomers demonstrated the application of pyrimidine structures in developing new polymeric materials with desirable properties such as solubility and thermal stability (Yang et al., 2006). Additionally, the exploration of triazolo-, imidazo-, and pyrrolopyrimidines and -pyridines for their corticotropin-releasing factor receptor binding affinity and pharmacokinetic properties underlines the significance of pyrimidine derivatives in discovering new therapeutic agents (Chorvat et al., 1999).

特性

IUPAC Name |

butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDWCUJUFSLERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)